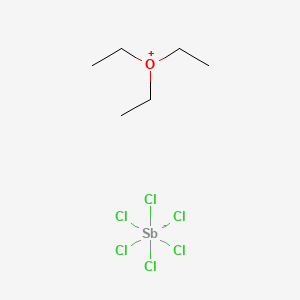
三乙基氧鎓六氯锑酸盐
描述
Triethyloxonium hexachloroantimonate is a chemical compound of antimony . It has a specific function of conjugating reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .
Synthesis Analysis
Triethyloxonium hexachloroantimonate is a selective oxidant of aromatic donors (ArH), and it allows the facile preparation and isolation of crystalline paramagnetic salts .Molecular Structure Analysis
The molecular structure of Triethyloxonium hexachloroantimonate is represented by the linear formula: (C2H5)3OSbCl6 . It has a molecular weight of 437.66 .Chemical Reactions Analysis
Triethyloxonium hexachloroantimonate is a selective oxidant of aromatic donors (ArH), allowing the facile preparation and isolation of crystalline paramagnetic salts . It decomposes to ethyl chloride, diethyl ether, and antimony pentachloride .Physical And Chemical Properties Analysis
Triethyloxonium hexachloroantimonate appears as a white to off-white powder or crystals . It has a storage temperature of -20°C .科学研究应用
有机合成
三乙基氧鎓六氯锑酸盐: 是一种有机合成中强大的试剂,尤其是在形成C-C键 方面。它用于通过促进烷基化反应来合成各种有机化合物。当需要高反应性和选择性时,该试剂尤其有价值。
光物理研究
在光物理研究中,三乙基氧鎓六氯锑酸盐已被用于生成碳纳米环的自由基阳离子 。这些研究对于理解碳基材料的性质至关重要,并可能导致有机电子器件开发的进步。
材料科学
这种化合物在碳纳米管基材料的开发中起着作用。 它已被用于掺杂碳纳米管,这可以改变它们的电性能,使其适用于各种应用,包括能量存储和转换 。
药物研究
虽然在药物研究中的直接应用尚未得到广泛记录,但三乙基氧鎓六氯锑酸盐参与了可能具有药物价值的复杂分子的合成。 它在形成碳-碳键中的作用对于构建药物开发中使用的分子框架至关重要 。
分析化学
在分析化学中,三乙基氧鎓六氯锑酸盐可用作试剂来研究化学化合物的分解和稳定性。 它有助于了解各种物质在不同条件下的行为 。
高分子化学
三乙基氧鎓六氯锑酸盐: 在高分子化学中很重要,它被用于研究阳离子聚合的动力学和机理。 这项研究对于创造具有特定工业应用特性的新型聚合物材料至关重要 。
作用机制
Target of Action
Triethyloxonium hexachloroantimonate is a chemical compound of antimony . It is known to target a wide number of exogenous and endogenous hydrophobic electrophiles . This compound is also known to catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones .
Mode of Action
The exact mode of action of Triethyloxonium hexachloroantimonate remains unclear . It is suggested that it may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways . This interference could potentially affect circulating glucose levels .
Biochemical Pathways
Given its potential role in interfering with glycogenolysis and gluconeogenesis, it may have an impact on glucose metabolism .
Result of Action
The inhalation data suggests that the myocardium, a layer of the heart muscle, is a target of antimony toxicity . This could potentially lead to cardiovascular complications.
安全和危害
未来方向
Triethyloxonium hexachloroantimonate has been used as an oxidant in the preparation of carbon nanohoops . It has potential applications in the field of wearable electronics, where thermoelectric materials can efficiently convert the temperature difference between body and environment into electrical energy .
生化分析
Biochemical Properties
Triethyloxonium hexachloroantimonate plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can conjugate with reduced glutathione, a crucial antioxidant in cells, to detoxify both endogenous and exogenous hydrophobic electrophiles . This interaction is vital for maintaining cellular redox balance and protecting cells from oxidative stress.
Cellular Effects
Triethyloxonium hexachloroantimonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate negatively CDK5 activity via p25/p35 translocation, which is essential for preventing neurodegeneration . Additionally, it can impact glucose metabolism by interfering with enzymes involved in glycogenolysis and gluconeogenesis .
Molecular Mechanism
The molecular mechanism of triethyloxonium hexachloroantimonate involves its interaction with biomolecules at the molecular level. It acts as a single-electron oxidant, effectively p-doping single-walled carbon nanotube (SWCNT) films . This doping process enhances the electrical conductivity of SWCNT films, making them suitable for technological applications. Furthermore, it can conjugate with reduced glutathione, regulating cellular redox balance and preventing oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triethyloxonium hexachloroantimonate can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term exposure to triethyloxonium hexachloroantimonate has been associated with adverse effects on cellular function, including the potential for antimony toxicity . It is essential to monitor the stability and degradation of the compound to ensure accurate experimental results.
Dosage Effects in Animal Models
The effects of triethyloxonium hexachloroantimonate vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant toxicity. At high doses, it can lead to toxic effects, including antimony poisoning and pneumoconiosis . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
Triethyloxonium hexachloroantimonate is involved in various metabolic pathways. It interacts with enzymes and cofactors to catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones . Additionally, it can affect metabolic flux and metabolite levels by interfering with enzymes involved in glucose metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes.
Transport and Distribution
The transport and distribution of triethyloxonium hexachloroantimonate within cells and tissues are critical for its biochemical activity. The compound can be transported via specific transporters or binding proteins, influencing its localization and accumulation . For example, it has been used to dope SWCNT films, enhancing their electrical conductivity and stability . These properties make it a valuable tool in various technological applications.
Subcellular Localization
Triethyloxonium hexachloroantimonate exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and extracellular space . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its subcellular localization is crucial for elucidating its biochemical and cellular effects.
属性
IUPAC Name |
hexachloroantimony(1-);triethyloxidanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O.6ClH.Sb/c1-4-7(5-2)6-3;;;;;;;/h4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWUSZRAYQUNCY-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O+](CC)CC.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl6OSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3264-67-3 | |
| Record name | Oxonium, triethyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3264-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




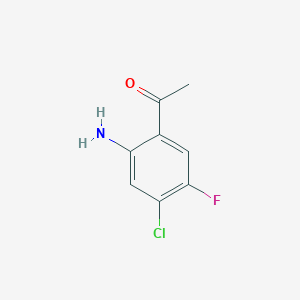
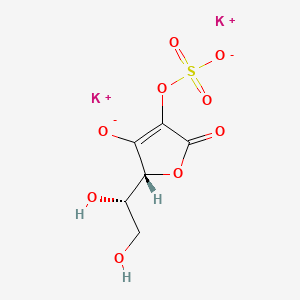
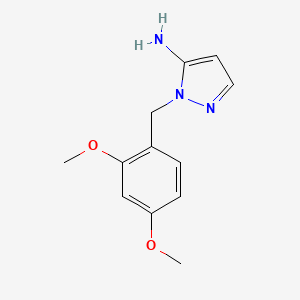
![7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane](/img/structure/B1602620.png)

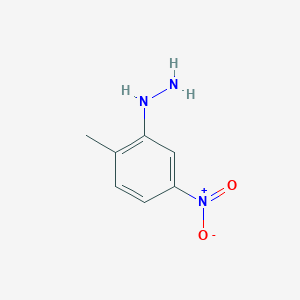
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylamine](/img/structure/B1602625.png)




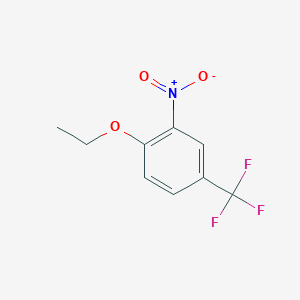
![2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1602637.png)